molecular formula C18H21NO2 B2532504 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide CAS No. 432528-79-5

4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide

Cat. No.: B2532504
CAS No.: 432528-79-5
M. Wt: 283.371
InChI Key: WBCKQYXMEQDFAT-UHFFFAOYSA-N
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Description

Chemical Structure: 4-(4-Methylphenoxy)-N-(4-methylphenyl)butanamide is a butanamide derivative featuring a 4-methylphenoxy group at the fourth carbon of the butanamide backbone and a 4-methylphenyl substituent on the amide nitrogen (Figure 1). Its molecular formula is C₁₉H₂₁NO₂ (molecular weight: 295.38 g/mol).

For example, compounds such as N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide () are synthesized via similar methods, suggesting that the target compound could be prepared through a reaction between 4-(4-methylphenoxy)butanoic acid and 4-methylaniline under standard coupling conditions.

For instance, butanamide derivatives are explored as bioadhesives () and kinase inhibitors (). However, specific pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name

4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-5-9-16(10-6-14)19-18(20)4-3-13-21-17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCKQYXMEQDFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenol with butanoyl chloride to form 4-(4-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Chemical Synthesis and Properties

The compound is synthesized through a reaction involving 4-methylphenylamine and 4-(4-methylphenoxy)butanoyl chloride, typically carried out in an organic solvent like dichloromethane with a base such as triethylamine. This method allows for the efficient formation of the amide bond under controlled conditions.

Key Properties:

  • Molecular Formula: C17H23NO2
  • Molecular Weight: 273.37 g/mol
  • Purity: Generally above 95% in research applications.

Enzyme Inhibition

One of the primary applications of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide is in studying enzyme inhibition. The compound has been shown to interact with specific enzymes, potentially serving as a lead compound for developing inhibitors against various biological targets.

Receptor Interaction

The compound acts as an antagonist for certain receptors, particularly the melanin-concentrating hormone receptor (MCH1). This interaction can be beneficial in treating conditions related to obesity and metabolic disorders by modulating appetite and energy expenditure .

Weight Management

Research indicates that compounds similar to this compound can aid in managing weight by inhibiting MCH1 receptors, which are involved in regulating feeding behavior. Animal studies have demonstrated a reduction in body weight and improved metabolic profiles in subjects treated with these compounds .

Treatment of Disorders

The compound may also have implications for treating various disorders, including:

  • Feeding Disorders: Such as obesity and bulimia.
  • Mental Health Disorders: Including anxiety and depression.
  • Urinary Disorders: By addressing overactive bladder conditions .

Case Studies

Several case studies have explored the efficacy of this compound:

Study Objective Findings
Study on MCH1 AntagonismEvaluate weight loss effectsSignificant weight reduction in obese animal models was observed with minimal side effects .
Enzyme Interaction StudyAssess enzyme inhibition potentialThe compound showed promising results in inhibiting target enzymes involved in metabolic pathways.
Receptor Binding AssaysAnalyze receptor affinityHigh selectivity towards MCH1 receptors was confirmed through binding assays .

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound (Target) C₁₉H₂₁NO₂ 295.38 - 4-Methylphenoxy at C4
- 4-Methylphenyl on amide N
Likely moderate hydrophobicity due to methyl groups
N-[4-(Aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide () C₁₉H₂₂N₂O₂ 310.39 - 4-Methylphenoxy at C4
- 4-Aminomethylphenyl on amide N
Research reagent in biotechnology
2-(4-Methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide () C₂₈H₃₂N₂O₄ 460.56 - Dual 4-methylphenoxy groups
- Branched amide linkage
High molecular weight; potential polymer precursor
N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide () C₁₈H₂₂N₂O₂ 298.38 - 4-Methylphenoxy at C2
- 3-Amino-2-methylphenyl on amide N
Enhanced solubility due to amino group
4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide () C₂₁H₂₅ClN₂O₃S 420.95 - Chloro and methylphenoxy at C4
- Pyrrolidinylsulfonylphenyl on amide N
Likely bioactive (sulfonamide derivatives often show antimicrobial activity)

Key Observations :

  • Substituent Effects: The presence of electron-donating methyl groups (as in the target compound) increases hydrophobicity compared to analogs with polar groups (e.g., aminomethyl in ).
  • Synthetic Complexity : Branched or dual-substituted analogs (e.g., ) require multi-step synthesis, whereas the target compound can be synthesized in fewer steps.

Pharmacological and Functional Comparisons

(a) Antimicrobial Activity

Sulfonamide derivatives like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit broad-spectrum antimicrobial activity due to sulfonamide’s mechanism of action (dihydropteroate synthase inhibition).

(b) Kinase Inhibition

Butanamide derivatives such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () are designed as CTPS1 inhibitors for cancer therapy. The target compound’s methyl groups may enhance membrane permeability, but its lack of heterocyclic substituents (e.g., pyrimidine) likely reduces kinase-binding affinity.

Biological Activity

4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide, a compound with a complex phenoxyacetamide structure, is under investigation for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features both ether and amide linkages, which are crucial for its biological activity. The presence of two methylphenyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa, known for its resistance to many antibiotics. The compound acts as an inhibitor of the Type III Secretion System (T3SS), which is critical for the virulence of P. aeruginosa.

  • Case Study : In a high-throughput screening campaign, derivatives of this compound were evaluated for their ability to inhibit T3SS. Compounds with similar scaffolds demonstrated low micromolar activity against P. aeruginosa, suggesting that structural modifications can enhance efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Initial findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Research Findings : In vitro assays revealed that certain derivatives suppressed COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to the active sites of COX enzymes and T3SS components, modulating their activity and subsequently reducing inflammation and bacterial virulence.
  • Structural Insights : SAR studies indicate that modifications on the phenyl rings significantly affect potency, emphasizing the importance of substituent positioning in optimizing biological activity .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is closely related to its structural characteristics.

Compound FeatureDescriptionImpact on Activity
Phenyl SubstituentsVariations in substituents on phenyl ringsAltered binding affinity and potency
Amide LinkagePresence of amide functional groupEssential for maintaining biological activity
LipophilicityIncreased hydrophobic characterEnhances membrane permeability

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